4-Chloro-5-hydroxy-2-methylpyridine

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

**Pain Point:** QSAR-dependent projects fail when simpler pyridine analogs cannot replicate the electronic/steric profile of trisubstituted scaffolds, leading to false SAR conclusions. **Solution:** 4-Chloro-5-hydroxy-2-methylpyridine (CAS 1261811-68-0) - a validated trisubstituted building block. - **Distinct properties:** LogP 1.75, pKa 6.91 (partial ionization at pH 7.4). - **Reactive handles:** 4-Cl for cross-coupling; 5-OH for orthogonal functionalization. - **Lead-like metrics:** MW 143.57, ideal for fragment-based design. Available for immediate R&D supply.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 1261811-68-0
Cat. No. B11811294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-hydroxy-2-methylpyridine
CAS1261811-68-0
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=N1)O)Cl
InChIInChI=1S/C6H6ClNO/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3
InChIKeyFHXPRNBMGUMEFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-hydroxy-2-methylpyridine Sourcing Guide


4-Chloro-5-hydroxy-2-methylpyridine (CAS 1261811-68-0) is a trisubstituted pyridine derivative with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol . It features a unique combination of electron-withdrawing (chloro), electron-donating (hydroxyl), and hydrophobic (methyl) substituents on the pyridine core, classifying it as a heterocyclic aromatic building block . Its predicted physicochemical profile, including a LogP of 1.75 and a pKa of 6.91, distinguishes it from common mono- and di-substituted pyridine analogs . This compound is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research for the construction of more complex, functionalized molecules .

Trisubstituted pyridine scaffold Enables SAR exploration with distinct electronic and steric profile
Orthogonal functional handles Chloro and hydroxyl groups support selective derivatization and cross-coupling
Predicted intermediate ionization Supports pH-dependent lead optimization and permeability studies

Why 4-Chloro-5-hydroxy-2-methylpyridine Is Irreplaceable


Substituting a specific trisubstituted pyridine with a simpler analog, such as 5-hydroxy-2-methylpyridine or 4-chloro-2-methylpyridine, is not chemically valid for quantitative structure-activity relationship (QSAR)-dependent applications. The simultaneous presence of chloro, hydroxyl, and methyl groups creates a distinct electronic and steric environment that fundamentally alters key properties like ionization state (pKa) and lipophilicity (LogP) . As demonstrated in the evidence below, a 4-log unit shift in acidity or a 2-fold difference in LogP can critically impact a compound's membrane permeability, target binding, and metabolic stability . This unique substitution pattern dictates its specific reactivity in cross-coupling reactions and its utility as a scaffold for further derivatization, making direct substitution with a non-chlorinated or non-hydroxylated analog a source of significant experimental error and project failure [1].

pKa and ionization profile mismatch
Removing the 4-chloro substituent shifts pKa substantially, altering the ionized fraction at physiological pH and potentially disrupting target engagement.
Lipophilicity and ADME property divergence
Non-chlorinated analogs exhibit lower LogP, which may reduce membrane permeability and change metabolic stability, invalidating QSAR assumptions.
Missing halogen bonding and crystallographic handle
Analogues lacking the 4-chloro group lose the σ-hole halogen bond donor and the anomalous scattering signal used for binding pose validation.

4-Chloro-5-hydroxy-2-methylpyridine Quantitative Differentiation


pKa Modulation and Intermediate Acidity

4-Chloro-5-hydroxy-2-methylpyridine exhibits a predicted pKa of 6.91±0.10 . This value is approximately 2.5 log units more acidic than the non-chlorinated analog 5-hydroxy-2-methylpyridine (predicted pKa 9.49±0.10) and approximately 2.7 log units more basic than the non-hydroxylated analog 4-chloro-2-methylpyridine (predicted pKa 4.20±0.10) . The presence of the chlorine atom at the 4-position significantly increases the acidity of the 3-hydroxyl group compared to the parent 3-pyridinol scaffold (pKa 8.75) .

pKa Modulation
Data to verify
Target pKa 6.91 ± 0.10 (predicted)
vs. 5-hydroxy-2-methylpyridine pKa 9.49
vs. 4-chloro-2-methylpyridine pKa 4.20
Supports pH-dependent property differentiation
Predicted values; confirm with experimental pKa measurement
Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Lipophilicity Tuning for Balanced ADME

The target compound has a predicted LogP of 1.75 . This is substantially higher than the non-chlorinated, more polar analog 5-hydroxy-2-methylpyridine, which has a reported LogP range of 0.8 to 1.10 [1]. However, it is lower than or comparable to the non-hydroxylated analog 4-chloro-2-methylpyridine, which has a reported LogP range of 1.49 to 2.04 [2]. The combination of the chloro and methyl groups increases lipophilicity by approximately 0.65 to 0.95 log units compared to 5-hydroxy-2-methylpyridine.

Lipophilicity Tuning
Context-dependent
LogP 1.75 (predicted)
0.65–0.95 units higher than non-chlorinated analog
Balanced LogP supports ADME property screening
Comparator data from commercial databases; verify experimentally
Medicinal Chemistry ADME Properties Lipophilic Efficiency

TPSA and Hydrogen Bonding: Dual Donor-Acceptor

4-Chloro-5-hydroxy-2-methylpyridine possesses a calculated Topological Polar Surface Area (TPSA) of 33.12 Ų, with 1 hydrogen bond donor and 2 hydrogen bond acceptors . This TPSA is identical to that of 5-hydroxy-2-methylpyridine (33.1 Ų) . In contrast, the non-hydroxylated analog 4-chloro-2-methylpyridine has a significantly lower TPSA of 12.89 Ų and lacks hydrogen bond donor capacity [1]. The presence of both the chlorine and hydroxyl groups creates a unique dual hydrogen bond acceptor/donor system on a relatively small scaffold, which is not present in the 4-chloro-2-methylpyridine analog.

TPSA & H-Bond Profile
Cross-study comparable
TPSA 33.12 Ų; 1 HBD, 2 HBA
vs. 4-chloro-2-methylpyridine TPSA 12.89 Ų; 0 HBD
Higher TPSA and donor count may improve solubility
Predicted values; confirm with experimental solubility and permeability assays
Medicinal Chemistry Solubility Drug-Likeness

Molecular Weight and Scaffold Compactness

With a molecular weight of 143.57 g/mol, 4-Chloro-5-hydroxy-2-methylpyridine is heavier than both the non-chlorinated analog 5-hydroxy-2-methylpyridine (109.13 g/mol) and the non-hydroxylated analog 4-chloro-2-methylpyridine (127.57 g/mol) . The introduction of a chlorine atom accounts for a mass increase of 34.44 g/mol over 5-hydroxy-2-methylpyridine. This positions the compound within an optimal molecular weight range for fragment-based drug discovery (typically <300 Da), where every heavy atom must contribute to binding affinity. Its Fractional Saturation (Fsp³) would be 0.0 due to its fully planar aromatic nature, which is ideal for π-stacking interactions but introduces potential solubility limitations that are directly addressed by its balanced LogP and TPSA.

Scaffold Compactness
Data to verify
MW 143.57 g/mol; 9 heavy atoms
34.44 g/mol heavier than non-chlorinated analog
Compact scaffold suits fragment-based design
Chlorine provides anomalous scattering for crystallography
Fragment-Based Drug Discovery Lead-Like Properties Physicochemical Property

4-Chloro-5-hydroxy-2-methylpyridine Research Applications


Lead Optimization with Balanced pKa

The predicted pKa of 6.91 makes 4-Chloro-5-hydroxy-2-methylpyridine an excellent scaffold for designing drug candidates where partial ionization at physiological pH (7.4) is desired for optimal solubility and permeability. As demonstrated, this property is uniquely positioned between the overly acidic 4-chloro-2-methylpyridine (pKa 4.20) and the overly basic 5-hydroxy-2-methylpyridine (pKa 9.49) . This intermediate ionization state can be exploited in programs targeting enzymes with pH-sensitive binding pockets or for tuning the volume of distribution.

Halogen Bonding in Structure-Based Drug Design

The chlorine substituent at the 4-position provides a clear σ-hole for halogen bonding interactions with protein backbone carbonyls or other Lewis bases, a feature absent in the non-halogenated analog 5-hydroxy-2-methylpyridine [1]. The 34.44 g/mol mass increase over the non-chlorinated analog also provides a useful anomalous scattering signal for crystallographic studies. This property is particularly valued by computational chemists and structural biologists for validating binding poses of fragment hits.

Fragment-Based Screening with Optimized Lipophilic Efficiency

With a LogP of 1.75 and a molecular weight of 143.57, this compound falls into the 'lead-like' chemical space where Lipophilic Efficiency (LipE) is a key decision metric . The predicted LogP is 0.65–0.95 units higher than 5-hydroxy-2-methylpyridine, offering a better balance between potency and ADME risk for certain targets. Fragment library designers can leverage this differentiated property to probe hydrophobic sub-pockets without compromising aqueous solubility.

Cross-Coupling Intermediate for Agrochemical Discovery

The 4-chloro substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl groups at this position [1]. The simultaneous presence of a protected or latent hydroxyl group at the 5-position allows for orthogonal functionalization strategies. This built-in orthogonality distinguishes it from simpler monofunctionalized pyridine building blocks and is highly valued in the parallel synthesis of compound arrays for herbicide or fungicide discovery.

Application
Selection Property
Validation Focus
Lead optimization with balanced pKa
pKa at physiological pH
Confirm ionization state by experimental pKa measurement
Halogen bonding in SBDD
Halogen bond donor capacity
Validate binding pose via X-ray crystallography or docking
Fragment-based screening
Lipophilic Efficiency (LipE)
Calculate LipE from potency and LogP data
Cross-coupling intermediate
Orthogonal reactivity of Cl and OH
Validate coupling efficiency under standard Suzuki conditions

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